D-Erythro-sphingosyl phosphoinositol

Beschreibung

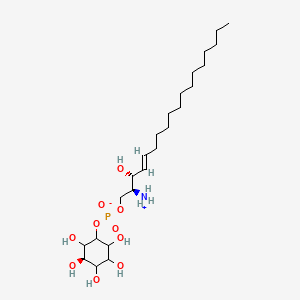

The exact mass of the compound (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate is 541.30158373 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+/t17-,18+,19?,20+,21?,22?,23?,24?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGTPKVKNBLRN-XBVCMHECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OC1C([C@@H](C(C(C1O)O)O)O)O)[NH3+])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677066 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-72-9 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyoctadec-4-en-1-yl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Dance of Sphinx and Inositol: A Technical Guide to the History and Discovery of Sphingosyl Phosphoinositol Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and membrane biology, the convergence of two major lipid families, sphingolipids and phosphoinositides, gives rise to a fascinating and vital class of molecules: the sphingosyl phosphoinositol lipids. This guide provides an in-depth exploration of the history, discovery, and core technical aspects of these lipids, primarily focusing on inositol (B14025) phosphoceramides (IPCs) and their more complex glycosylated derivatives, the glycosyl inositol phosphoceramides (GIPCs). Initially considered structural oddities, these molecules are now recognized as crucial players in a variety of cellular processes, from cell cycle regulation to stress responses, particularly in fungi and plants where they are most abundant.[1][2][3] This document will serve as a technical resource, detailing their discovery, biochemical properties, the experimental protocols used to study them, and their established signaling pathways.

A Historical Perspective: From Enigma to Central Player

The story of sphingosyl phosphoinositol lipids is intertwined with the independent discovery of their constituent parts. Sphingolipids were first isolated from brain extracts in the 1870s by Johann Ludwig Thudichum, who named them after the enigmatic Sphinx due to their mysterious nature.[4][5] For nearly a century, they were largely viewed as structural components of cellular membranes. The appreciation for their role as bioactive molecules, particularly ceramide and its derivatives, emerged much later in the mid-1980s.

In parallel, the history of phosphoinositides began in the late 19th century with the discovery of inositol.[4][5] The pivotal moment in phosphoinositide research came with the observation of the "phosphoinositide effect" in the mid-20th century, where a rapid turnover of these lipids was seen in response to extracellular signals. This culminated in the 1980s with the elucidation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) as a precursor to the key second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG).

The convergence of these two fields led to the discovery of lipids containing both a sphingoid backbone and a phosphoinositol headgroup. These molecules, now known as inositol phosphoceramides (IPCs), were first identified as a major class of sphingolipids in yeast, Saccharomyces cerevisiae.[1] Subsequent research revealed the existence of more complex, glycosylated forms, particularly in plants and fungi, termed glycosyl inositol phosphoceramides (GIPCs).[1][2][3] These discoveries opened up a new area of research into the unique functions and metabolic pathways of this hybrid lipid class.

Structural Diversity and Distribution

The basic structure of an inositol phosphoceramide consists of a ceramide backbone (a sphingoid base linked to a fatty acid) attached to a phosphoinositol headgroup. Further complexity is introduced by glycosylation of the inositol ring, giving rise to a diverse family of GIPCs, especially prominent in plants and fungi.[1][2][3]

Table 1: Structural Characteristics of Inositol Phosphoceramides and Glycosyl Inositol Phosphoceramides

| Feature | Inositol Phosphoceramides (IPCs) | Glycosyl Inositol Phosphoceramides (GIPCs) |

| Backbone | Ceramide (Sphingoid base + Fatty acid) | Ceramide (Sphingoid base + Fatty acid) |

| Headgroup | Phosphoinositol | Glycosylated Phosphoinositol |

| Common Organisms | Yeast, Fungi, some protozoa | Plants, Fungi |

| Glycosylation | Absent | Present, with variations in sugar composition and linkage |

| Example Structure | Ceramide-P-Inositol | Mannosyl-Inositol-P-Ceramide (MIPC) in yeast; Glucuronyl-Inositol-P-Ceramide in plants |

Quantitative Data on Sphingosyl Phosphoinositol Lipids

The abundance of IPCs and GIPCs varies significantly across different organisms and cellular conditions. In yeast, IPCs are the most abundant complex sphingolipids. In plants, GIPCs can constitute a major fraction of the total sphingolipids.[1]

Table 2: Quantitative Data on Inositol Phosphoceramide (IPC) and Diacylglycerol (DAG) Levels During the Yeast Cell Cycle

| Cell Cycle Stage | Relative IPC Synthesis | Relative Diacylglycerol (DAG) Level | DAG/Ceramide Ratio |

| G1 (Nitrogen-starved) | Baseline | 1-fold | 0.27[6][7] |

| G1 to S Transition | Significant Increase[6][7] | Up to 6-fold increase[6][7][8] | 2.0[6][7] |

Table 3: Abundance of Glycosyl Inositol Phosphoceramides (GIPCs) in Various Plant Species

| Plant Species | Major GIPC Species | Reference |

| Arabidopsis thaliana | Glc-GlcA-IPC | [1] |

| Tobacco | GlcN-GlcA-IPC, GlcNAc-GlcA-IPC | [2] |

| Soybean | GIPC series with up to 7 sugar residues | [3] |

| Barley | A-, B-, C-, and D-series GIPCs | [9][10] |

Experimental Protocols

The study of sphingosyl phosphoinositol lipids relies on a range of specialized biochemical techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of Inositol Phosphoceramides from Yeast

This protocol is adapted from established methods for the extraction of polar lipids from Saccharomyces cerevisiae.[11][12][13]

Materials:

-

Yeast cell culture

-

Glass beads (0.5 mm diameter)

-

Chloroform

-

Methanol

-

4.2N Ammonium (B1175870) Hydroxide

-

Butanol

-

Water

-

Nitrogen gas stream

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60)

-

TLC developing chamber

-

Solvent System I: Chloroform/Methanol/4.2N Ammonium Hydroxide (40:10:1, v/v/v)[12]

-

Phosphorimager or scintillation counter for detection of radiolabeled lipids.

Procedure:

-

Cell Lysis: Harvest yeast cells by centrifugation. Resuspend the cell pellet in a small volume of water and add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 5-10 minutes at 4°C.

-

Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell lysate. Vortex thoroughly for 15 minutes.

-

Phase Separation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the phases. Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase and cell debris with the chloroform:methanol mixture.

-

Washing: Combine the organic phases and wash with 0.2 volumes of 4.2N ammonium hydroxide. Vortex and centrifuge as before.

-

Drying: Transfer the lower organic phase to a new tube and dry the lipid extract under a stream of nitrogen gas.

-

Butanol Purification: Resuspend the dried lipids in a small volume of water-saturated butanol and an equal volume of butanol-saturated water. Vortex and centrifuge. The upper butanol phase contains the IPCs.

-

TLC Analysis: Spot the butanol phase onto a Silica Gel 60 TLC plate. Develop the plate in a chamber pre-equilibrated with Solvent System I.

-

Detection: Visualize the separated lipids by autoradiography if radiolabeled precursors were used, or by specific lipid stains.

Assay for Inositol Phosphoceramide (IPC) Synthase Activity

This protocol utilizes a fluorescently labeled ceramide substrate to measure the activity of IPC synthase.[14]

Materials:

-

Microsomal fraction containing IPC synthase

-

C6-NBD-ceramide (fluorescent substrate)

-

Phosphatidylinositol (PI)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

-

Methanol

-

Phosphate-binding compound conjugated to a fluorophore (for FRET-based detection)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, pre-incubate 10 µg of the microsomal protein with 100 µM PI in 50 mM potassium phosphate buffer (pH 7.0) for 30 minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding C6-NBD-ceramide to a final concentration of 5 µM. The final reaction volume is typically 40 µL.

-

Incubation: Incubate the reaction mixture at room temperature for 5-30 minutes.

-

Termination: Stop the reaction by adding 150 µL of methanol.

-

Detection (FRET-based): Add the phosphate-binding compound-fluorophore conjugate. After a short incubation, measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. An increase in FRET corresponds to the formation of the IPC product.

HPLC-MS/MS Analysis of Glycosyl Inositol Phosphoceramides (GIPCs)

This method is for the detailed structural characterization and quantification of GIPCs from plant tissues.[9][10][15][16]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem Mass Spectrometer (e.g., Orbitrap) with Electrospray Ionization (ESI)

Parameters:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/2-propanol (5:2, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 60% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Positive and Negative ESI

-

MS Scan Range: m/z 400-2000

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the most abundant precursor ions.

Procedure:

-

Lipid Extraction: Extract lipids from homogenized plant tissue using a mixture of isopropanol/hexane/water (55:20:25, v/v/v).[15]

-

Sample Preparation: Dry the lipid extract and reconstitute in the initial mobile phase conditions.

-

HPLC Separation: Inject the sample onto the HPLC system for chromatographic separation.

-

MS and MS/MS Analysis: Analyze the eluting compounds by the mass spectrometer in both positive and negative ion modes. Perform data-dependent MS/MS fragmentation to obtain structural information on the glycan headgroup and the ceramide backbone.

-

Data Analysis: Identify GIPC species based on their accurate mass, retention time, and characteristic fragmentation patterns. Quantify the relative abundance of different GIPC species using the peak areas from the extracted ion chromatograms.

Signaling Pathways of Sphingosyl Phosphoinositol Lipids

The signaling functions of IPCs have been most extensively studied in the budding yeast, Saccharomyces cerevisiae. The synthesis of IPCs is intrinsically linked to the production of the second messenger diacylglycerol (DAG).[6][7][8][17]

IPC Synthesis and DAG-Mediated Cell Cycle Progression in Yeast

In yeast, the enzyme inositol phosphoceramide (IPC) synthase, encoded by the AUR1 gene, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, yielding IPC and DAG.[6][7] This reaction is a key regulatory node, as it consumes the pro-apoptotic lipid ceramide and produces the pro-proliferative signal DAG. The DAG produced can then activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets to promote progression through the G1/S phase of the cell cycle.[6][7][18][19][20][21]

Caption: IPC synthesis pathway and its role in cell cycle regulation in yeast.

Regulation of IPC Levels in Response to Stress

Recent studies have shown that yeast cells actively regulate their IPC levels in response to environmental stresses, such as changes in extracellular pH. This suggests that IPCs and their metabolic flux are part of a broader stress-response network.

Caption: Logical relationship of IPC regulation in yeast stress response.

Conclusion and Future Directions

The field of sphingosyl phosphoinositol lipids has evolved significantly from the initial discovery of its enigmatic components. What were once considered mere structural lipids are now understood to be critical signaling molecules and key components of membrane architecture, particularly in fungi and plants. The methodologies for their study have also advanced, allowing for detailed structural elucidation and quantitative analysis.

For researchers in drug development, the enzymes involved in IPC and GIPC metabolism, such as IPC synthase, represent potential targets for the development of novel antifungal and anti-protozoal agents. The unique presence and essentiality of these lipids in many pathogenic organisms make them attractive targets for selective therapeutic intervention.

Future research will likely focus on further unraveling the complex signaling networks in which these lipids participate, identifying the specific protein effectors that interact with IPCs and GIPCs, and exploring their roles in intercellular communication and host-pathogen interactions. The continued development of advanced analytical techniques will be crucial in dissecting the immense structural diversity of this lipid class and linking specific structures to their precise biological functions. This in-depth technical guide serves as a foundation for these future explorations into the fascinating world of sphingosyl phosphoinositol lipids.

References

- 1. GIPC: Glycosyl Inositol Phospho Ceramides, the major sphingolipids on earth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of glycosyl inositol phosphoryl ceramides from plants and fungi by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Automated mass spectrometry‐based profiling of multi‐glycosylated glycosyl inositol phospho ceramides (GIPC) reveals specific series GIPC rearrangements during barley grain development and heat stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated mass spectrometry-based profiling of multi-glycosylated glycosyl inositol phospho ceramides (GIPC) reveals specific series GIPC rearrangements during barley grain development and heat stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The extraction of inositol-containing phospholipids and phosphatidylcholine from Saccharomyces cerevisiae and Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US7659088B2 - Assay for inositol phosphorylceramide synthase activity - Google Patents [patents.google.com]

- 15. lipidbank.jp [lipidbank.jp]

- 16. mdpi.com [mdpi.com]

- 17. Tracking Diacylglycerol and Phosphatidic Acid Pools in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of lipid metabolic enzymes by yeast protein kinase C requires phosphatidylserine and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A pathway in the yeast cell division cycle linking protein kinase C (Pkc1) to activation of Cdc28 at START - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

Inositol Phosphorylceramide: A Comprehensive Technical Guide on Nomenclature, Metabolism, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially searched under the term "sphingosyl phosphoinositol," the lipid class central to this guide is more accurately and widely recognized in scientific literature as Inositol (B14025) Phosphorylceramide (IPC) . This document provides a detailed overview of IPC, including its nomenclature, alternative names, biosynthesis, and crucial roles in cellular signaling. It is designed to be a valuable resource for professionals in research and drug development, offering insights into the metabolic pathways and experimental methodologies associated with this important class of sphingolipids.

Nomenclature and Alternative Names

The term "sphingosyl phosphoinositol" is not standard nomenclature. The correct terminology for sphingolipids containing a phosphoinositol head group is Inositol Phosphorylceramide (IPC) .

Alternative names and related terms include:

-

Ceramide-phosphoinositol

-

Phosphoinositol-containing sphingolipids

-

In yeast, more complex forms exist, such as mannosyl-inostiol phosphorylceramide (MIPC) and mannosyldiinositol phosphorylceramide (M(IP)2C).

-

In plants, glycosylated forms are prevalent and are referred to as glycosyl inositol phosphorylceramides (GIPCs).

The core structure consists of a ceramide backbone linked to an inositol phosphate (B84403) head group. Ceramide itself is composed of a sphingoid base (like sphingosine (B13886) or phytosphingosine) and a fatty acid.

Biosynthesis and Metabolism

The synthesis of IPC is a key step in the sphingolipid metabolic pathway, particularly in fungi, protozoa, and plants. In these organisms, IPC synthase is a critical enzyme that is not found in mammals, making it an attractive target for antifungal and antiparasitic drug development.[1][2][3]

The central reaction in IPC biosynthesis is catalyzed by Inositol Phosphorylceramide (IPC) Synthase . This enzyme facilitates the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C-1 hydroxy group of ceramide. This reaction not only produces IPC but also generates diacylglycerol (DAG), a crucial second messenger in many signaling pathways.[4][5]

In the yeast Saccharomyces cerevisiae, IPC synthase is encoded by the AUR1 gene and is located in the Golgi apparatus.[6][7][8] The enzyme is a complex, with Kei1 being a novel and essential subunit for its activity and localization.[9] The synthesis of sphingolipids in yeast is essential for viability.[4]

In plants like Arabidopsis thaliana, there are multiple isoforms of IPC synthase (e.g., AtIPCS1, 2, and 3) that play roles in the plant's response to both biotic and abiotic stress.[10][11]

Signaling Pathways and Cellular Functions

The synthesis of IPC is a critical regulatory node in the cell, influencing the balance between ceramide and diacylglycerol (DAG), two lipids with often opposing signaling roles.

a. Regulation of the Ceramide/DAG Ratio and Cell Cycle Progression:

In yeast, the synthesis of IPC is linked to the regulation of the G1 to S transition of the cell cycle.[4][5] During growth initiation, there is a significant increase in IPC synthesis, leading to a rise in DAG levels and a decrease in ceramide levels.[4][5] This shift in the DAG/ceramide ratio is thought to be a mitogenic signal that promotes cell proliferation, likely through the activation of protein kinase C (PKC) by DAG.[4] Conversely, an accumulation of ceramide is associated with growth arrest.[4]

b. Role in Fungal Pathogenesis:

Given that IPC is essential in fungi but absent in mammals, the IPC synthesis pathway is a prime target for antifungal therapies.[1][2][3] Inhibitors of IPC synthase, such as aureobasidin A, have potent fungicidal activity.[2] In the pathogenic yeast Cryptococcus neoformans, IPC synthase activity is crucial for virulence.

c. Function in Plants:

In plants, IPC and its glycosylated derivatives (GIPCs) are involved in a wide range of cellular processes. Overexpression of IPC synthase in Arabidopsis thaliana has been shown to down-regulate genes involved in pathogen response and abiotic stress, suggesting a role for IPC in modulating these signaling pathways.[10][11] GIPCs, derived from IPC, are essential for normal growth and reproduction.[12]

Signaling Pathway Diagrams

Caption: Biosynthesis of Inositol Phosphorylceramide (IPC) and its role in signaling.

Quantitative Data

| Parameter | Organism/System | Value/Observation | Reference |

| Cellular Concentration | Saccharomyces cerevisiae (G0/G1 phase) | Phytosphingosine: ~15 pmol/10^7 cells; Dihydrosphingosine: Not detected | [4] |

| Change in DAG Levels | Saccharomyces cerevisiae (during G1 to S transition) | Up to 6-fold increase | [5] |

| DAG/Ceramide Ratio | Saccharomyces cerevisiae | Changes from 0.27 (growth arrest) to 2.0 (growth re-initiation) | [4] |

Note: Specific Km and kcat values for IPC synthase are not consistently reported across different species and experimental conditions.

Experimental Protocols

a. Extraction of Inositol-Containing Sphingolipids from Yeast

This protocol is adapted from methodologies used in studies of Saccharomyces cerevisiae.

Materials:

-

Yeast cell culture

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Extraction solvent: 95% ethanol/water/diethyl ether/pyridine (15:15:5:1, by volume)

-

0.2 M NaOH in methanol

-

5% EDTA

-

1 M Acetic acid

Procedure:

-

Harvest yeast cells by centrifugation.

-

Treat the cell pellet with 5% TCA for 20 minutes at 4°C.

-

Centrifuge and wash the pellet twice with 5% TCA, followed by a wash with water.

-

Extract lipids from the cell pellet with the extraction solvent for 60 minutes at 60°C.

-

For analysis of sphingolipids after alkaline hydrolysis of glycerophospholipids:

-

Add 1 ml of 0.2 M NaOH in methanol to the lipid extract and incubate at 30°C for 45-60 minutes.

-

Add 1 ml of 5% EDTA and neutralize with 0.2 ml of 1 M acetic acid.

-

Extract the lipids with 1 ml of chloroform.

-

Dry the chloroform phase under a stream of nitrogen.

-

Resuspend the dried lipids in chloroform for analysis.

-

b. Analysis of IPC by Thin-Layer Chromatography (TLC)

Materials:

-

Silica gel TLC plates (impregnated with 1% potassium oxalate (B1200264) and 2 mM NaEDTA in methanol/water (2:3, v/v))

-

TLC developing solvent: chloroform/acetone/methanol/acetic acid/water (40:15:13:12:8, by volume)

-

Lipid extract

Procedure:

-

Activate the TLC plates at 110°C for 15 minutes.

-

Spot the resuspended lipid extract onto the activated TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the separated lipids using appropriate methods (e.g., autoradiography if radiolabeled precursors were used, or specific stains).

c. In Vitro Assay for IPC Synthase Activity

This assay can be used to measure the activity of IPC synthase in membrane preparations.

Materials:

-

Microsomal membrane preparation from yeast or other organisms

-

Fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide)

-

Phosphatidylinositol (PI)

-

Assay buffer (e.g., 50 mM Tris/HCl, pH 7.4)

Procedure:

-

Incubate the microsomal membrane preparation with C6-NBD-ceramide and PI in the assay buffer.

-

Stop the reaction at various time points.

-

Extract the lipids.

-

Separate the fluorescently labeled IPC product from the C6-NBD-ceramide substrate using TLC or HPLC.

-

Quantify the amount of fluorescent product formed.

Experimental Workflow Diagram

Caption: General workflow for the extraction and analysis of IPC.

Conclusion

Inositol phosphorylceramide is a vital sphingolipid in fungi, protozoa, and plants, with crucial roles in cell signaling, stress responses, and pathogenesis. The absence of IPC synthase in mammals makes it a highly promising target for the development of novel therapeutics. This guide has provided a comprehensive overview of the current understanding of IPC, from its fundamental nomenclature to its complex roles in cellular function and detailed experimental methodologies for its study. Further research, particularly into the quantitative aspects of IPC metabolism and its signaling pathways in various organisms, will undoubtedly uncover new avenues for therapeutic intervention and a deeper understanding of lipid biology.

References

- 1. Disruption of the inositol phosphorylceramide synthase gene affects Trypanosoma cruzi differentiation and infection capacity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. What are IPC synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. THE PROTOZOAN INOSITOL PHOSPHORYLCERAMIDE SYNTHASE: A NOVEL DRUG TARGET WHICH DEFINES A NEW CLASS OF SPHINGOLIPID SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inositol Phosphorylceramide Synthase Is Located in the Golgi Apparatus of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. uniprot.org [uniprot.org]

- 9. Sato K, et al. (2009) | SGD [yeastgenome.org]

- 10. Expression levels of inositol phosphorylceramide synthase modulate plant responses to biotic and abiotic stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression levels of inositol phosphorylceramide synthase modulate plant responses to biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of INOSITOL PHOSPHORYLCERAMIDE SYNTHASE 2 (IPCS2) as a new rate-limiting component in Arabidopsis pathogen entry control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Sphingolipids and Phosphoinositides in Cell Membrane Composition and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct yet interconnected roles of two critical classes of lipids in the cell membrane: sphingolipids and phosphoinositides. While the term "sphingosyl phosphoinositol" does not represent a recognized class of molecules, this guide will delve into the individual functions of sphingolipids and phosphoinositides and explore the significant crosstalk between their signaling pathways, a crucial aspect for understanding cellular physiology and developing novel therapeutic strategies.

Introduction: Two Pillars of Membrane Biology

The eukaryotic cell membrane is a complex and dynamic structure composed of a diverse array of lipids and proteins. Among the most important lipid constituents are sphingolipids and phosphoinositides. Though structurally distinct, both lipid families are integral to maintaining membrane integrity and serve as critical signaling molecules that regulate a wide range of cellular processes, from proliferation and differentiation to apoptosis.[1][2] Understanding their individual roles and their intricate interplay is fundamental for advancing research in cell biology and drug development.

Sphingolipids , characterized by a sphingoid base backbone, are essential for the formation of lipid rafts, specialized membrane microdomains that organize signaling platforms.[1] Key sphingolipids include ceramide, sphingomyelin (B164518), and glycosphingolipids. Their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are potent bioactive molecules in their own right.[2][3]

Phosphoinositides , a family of phospholipids (B1166683) derived from phosphatidylinositol (PI), are crucial players in signal transduction.[4][5] The phosphorylation of the inositol (B14025) headgroup at various positions by specific kinases generates a variety of signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3), which recruit and activate a multitude of downstream effector proteins.[4][6]

Quantitative Analysis of Sphingolipids and Phosphoinositides in Cell Membranes

The relative abundance of different lipid species in the cell membrane can vary significantly depending on the cell type, physiological conditions, and the specific membrane domain. Quantitative analysis of these lipids is essential for understanding their contribution to membrane structure and function. Advanced techniques like mass spectrometry have become indispensable for lipidomics studies.[7][8]

| Lipid Class | Typical Abundance (mol% of total lipids) | Primary Location in Plasma Membrane | Key Functions | References |

| Sphingomyelin | 10-20% | Outer leaflet, lipid rafts | Membrane structure, signal transduction, cholesterol homeostasis | [1] |

| Ceramide | <1% | Generated in various membranes | Pro-apoptotic signaling, stress responses | [2][9] |

| Phosphatidylinositol (PI) | 5-10% | Inner leaflet | Precursor for phosphoinositides, membrane trafficking | [10] |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | ~1% of total phospholipids | Inner leaflet | Substrate for PLC and PI3K, regulation of ion channels and cytoskeleton | [11][12] |

| Phosphatidylinositol 3,4,5-trisphosphate (PIP3) | Very low, transiently produced | Inner leaflet | Recruitment of Akt/PKB, cell survival and growth signaling | [4][6] |

Note: The abundances listed are approximate and can vary between different cell types and conditions.

Experimental Protocols

Accurate analysis of sphingolipids and phosphoinositides requires meticulous experimental procedures. Below are detailed methodologies for their extraction and analysis.

3.1. Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[10][13][14]

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

-

Monophasic Mixture Formation: Resuspend the cell pellet in a glass tube with a mixture of chloroform:methanol:water in a 1:2:0.8 (v/v/v) ratio to create a single-phase system. For every 1 mL of cell suspension, use 3.75 mL of the solvent mixture.

-

Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure thorough lipid extraction.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial cell suspension volume. Vortex the mixture again for 2 minutes.

-

Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at room temperature to separate the phases.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette. The upper aqueous phase contains polar metabolites, and the interface contains precipitated proteins.

-

Drying: The collected lipid extract is dried under a stream of nitrogen gas to prevent oxidation. The dried lipid film can be stored at -80°C for further analysis.

3.2. Quantitative Analysis by Mass Spectrometry

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the identification and quantification of individual lipid species.[7][15][16][17]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

General Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1). Include internal standards for each lipid class to be quantified for accurate measurement.

-

Chromatographic Separation: Inject the sample into the LC system. A C18 or a specialized lipidomics column is typically used to separate the different lipid classes and species based on their polarity and acyl chain length.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the ESI source of the mass spectrometer. The analysis is often performed in both positive and negative ion modes to detect a wider range of lipid species.

-

Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method.[17] For profiling and identification, full scan and tandem MS (MS/MS) experiments are performed on high-resolution instruments.[15]

-

Data Analysis: The resulting data is processed using specialized software to identify and quantify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, normalized to the internal standards.

Signaling Pathways and Crosstalk

Sphingolipids and phosphoinositides are at the heart of complex signaling networks that control cellular fate.

4.1. Sphingolipid Signaling Pathway

The sphingolipid metabolic pathway generates several key signaling molecules. A central player is ceramide, which can be produced de novo or through the hydrolysis of sphingomyelin by sphingomyelinases.[3][18] Ceramide can induce apoptosis, cell cycle arrest, and senescence.[2] Conversely, ceramide can be converted to sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[3][19] S1P generally promotes cell survival, proliferation, and migration.[3]

References

- 1. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]

- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 5. cusabio.com [cusabio.com]

- 6. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. New method for the quantitative measurement of lipid flux: MPI-CBG [mpi-cbg.de]

- 9. Cross-talk between phosphatidylinositol 3-kinase and sphingomyelinase pathways as a mechanism for cell survival/death decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Ceramide dissociates 3'-phosphoinositide production from pleckstrin homology domain translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Extraction from HeLa Cells, Quantification of Lipids, Formation of Large Unilamellar Vesicles (LUVs) by Extrusion and in vitro Protein-lipid Binding Assays, Analysis of the Incubation Product by Transmission Electron Microscopy (TEM) and by Flotation across a Discontinuous Sucrose Gradient [bio-protocol.org]

- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Sphingosine 1-phosphate: synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence of D-erythro-sphingosyl Phosphoinositol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of D-erythro-sphingosyl phosphoinositol, a member of the complex and vital family of sphingolipids. While its direct quantitative data remains elusive in current literature, this paper will synthesize information on its natural occurrence, hypothetical biosynthesis, potential signaling roles, and the analytical methodologies required for its study.

Introduction to Sphingolipids and this compound

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine. They are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The family of sphingolipids is vast, with structural diversity arising from variations in the sphingoid base, the attached fatty acid chain, and the polar head group.[3]

This compound belongs to a subclass known as lyso-sphingolipids. It consists of a D-erythro-sphingosine backbone linked to a phosphoinositol head group. Unlike its more studied relatives, the ceramides (B1148491), it lacks an N-acyl chain (a fatty acid). This structural simplicity belies a potential complexity in function, positioning it as a possible signaling molecule or a key metabolic intermediate.

Natural Occurrence

Sphingolipids are ubiquitous in eukaryotes, with significant presence in plants, fungi, and animals. Plants and fungi, in particular, are known for their rich and diverse array of complex sphingolipids containing inositol (B14025) phosphate (B84403) head groups.[4][5] For instance, glycosyl inositol phosphoryl ceramides (GIPCs) are the most abundant class of sphingolipids in plants. In the yeast Saccharomyces cerevisiae, inositol-containing sphingolipids like inositol phosphoceramide (IPC), mannosyl-inositol phosphoceramide (MIPC), and mannosyl-diinositol phosphoceramide (M(IP)2C) are major components of the plasma membrane.[4][6]

While these complex, acylated forms are well-documented, the natural occurrence of the free sphingoid base, this compound, is not well-characterized in the scientific literature. It is plausible that it exists as a transient metabolic intermediate in the biosynthesis or degradation of more complex inositol-containing sphingolipids.

Quantitative Data on Related Sphingolipids

To provide a contextual framework for researchers, the following table summarizes quantitative data for related, well-characterized sphingolipids in various biological samples. These values, obtained through sensitive mass spectrometry techniques, illustrate the typical concentration ranges of key sphingolipid species.

| Sphingolipid Class | Specific Molecule | Biological Sample | Concentration / Amount | Reference Method |

| Sphingoid Bases | Sphingosine | Mouse Macrophage (RAW 264.7 cells) | ~10 pmol / 10^6 cells | LC-MS/MS |

| Sphinganine | Mouse Macrophage (RAW 264.7 cells) | ~5 pmol / 10^6 cells | LC-MS/MS | |

| Sphingoid Base-1-P | Sphingosine-1-Phosphate (S1P) | Human Plasma | 176.7 ± 54.0 ng/mL | UPLC-MS/MS |

| Sphingosine-1-Phosphate (S1P) | Mice Plasma | 201.0 ± 72.0 ng/mL | UPLC-MS/MS | |

| Ceramides | Total Ceramides | Mouse Macrophage (RAW 264.7 cells) | ~150 pmol / 10^6 cells | LC-MS/MS |

| Complex Sphingolipids | Glycosylinositol Phosphoceramides (GIPCs) | Tobacco (BY-2 cells) Plasma Membrane | Can account for up to 40% of total plasma membrane lipids | Biochemical Analysis |

Biosynthesis and Potential Signaling Pathways

The biosynthetic pathway for this compound is not explicitly detailed in the literature. However, a hypothetical pathway can be constructed based on the well-established routes of sphingolipid metabolism in organisms like yeast and plants. The synthesis would likely begin with the formation of the sphingoid base, sphingosine, which can then be phosphorylated and subsequently linked to inositol.

Hypothetical Biosynthetic Pathway

The diagram below illustrates a potential biosynthetic route for this compound, starting from the core precursors serine and palmitoyl-CoA.

Key Enzymes in the Pathway:

-

SPT: Serine Palmitoyltransferase

-

3-KSR: 3-Ketosphinganine Reductase

-

DES1: Sphingolipid Δ4-Desaturase

-

SphK: Sphingosine Kinase

-

CerS: Ceramide Synthase

-

IPCS: Inositol Phosphorylceramide Synthase

Potential Signaling Roles

Given the established roles of other sphingoid base phosphates like Sphingosine-1-Phosphate (S1P), it is reasonable to hypothesize that this compound could function as an intracellular second messenger. S1P, for example, is a critical signaling molecule that regulates diverse cellular processes, including cell proliferation, survival, and migration, by acting on both intracellular targets and a family of G protein-coupled receptors.[7] It is possible that this compound could modulate similar pathways, perhaps by interacting with specific protein targets or by being a precursor to other bioactive molecules.

Experimental Protocols for Analysis

The analysis of lyso-sphingolipids like this compound requires highly sensitive and specific analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] The following protocol outlines a general methodology adaptable for its extraction and quantification from biological samples.

Experimental Workflow Diagram

Detailed Methodologies

1. Sample Preparation and Homogenization:

-

Biological samples (e.g., cell pellets, tissue homogenates, plasma) should be flash-frozen in liquid nitrogen and stored at -80°C until analysis.

-

For tissues, homogenize in a suitable buffer on ice. For cells, lysis can be achieved through sonication or freeze-thaw cycles.

-

An aliquot should be taken for protein quantification (e.g., BCA assay) to allow for normalization of lipid levels.

2. Internal Standard Spiking:

-

To account for sample loss during extraction and for accurate quantification, spike the homogenate with a known amount of a suitable internal standard.

-

Ideally, this would be a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). If unavailable, a structurally similar lipid with a different mass (e.g., a C17-base version) can be used.

3. Lipid Extraction:

-

A common method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system.[7]

-

Add methanol, followed by chloroform, to the sample to create a single-phase system.

-

Vortex thoroughly and incubate to ensure complete lipid extraction.

-

Induce phase separation by adding more chloroform and water (or an acidic/basic solution depending on the target lipid's charge).

-

Centrifuge to pellet debris and clearly separate the aqueous (upper) and organic (lower) phases. The target lipid's location will depend on its polarity.

4. Sample Concentration and Reconstitution:

-

Carefully collect the phase containing the lipids of interest.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

5. LC-MS/MS Analysis:

-

Chromatography: Separate the lipid extract using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A C18 column is commonly used.[7] A gradient elution with mobile phases containing solvents like acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is employed to resolve different lipid species.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

-

Quantification: Use the Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular weight of this compound) and monitoring a specific fragment ion generated upon collision-induced dissociation.[7] The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration based on a standard curve.

Conclusion and Future Directions

This compound remains an understudied component of the sphingolipidome. While its natural abundance and specific biological roles are yet to be determined, its structural relationship to potent signaling molecules like S1P and its place within the inositol-containing sphingolipid pathways of plants and fungi suggest a significant, undiscovered function. The primary challenge for researchers is the lack of commercially available standards and the absence of targeted studies for this specific molecule.

Future research should focus on developing synthetic standards to enable accurate detection and quantification. Advanced lipidomics screens of organisms rich in inositol sphingolipids, such as various yeast and plant species, may reveal the conditions under which this molecule accumulates. Elucidating the enzymes responsible for its synthesis and degradation will be crucial in uncovering its role in cellular physiology and disease, potentially opening new avenues for therapeutic intervention in sphingolipid-mediated pathways.

References

- 1. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. Dietary Sphingolipids Contribute to Health via Intestinal Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of D-erythro-sphingosyl Phosphoinositol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-erythro-sphingosyl phosphoinositol, a complex sphingolipid of significant interest in cellular signaling and drug development. This document outlines the strategic considerations, key synthetic routes, and detailed experimental protocols for the assembly of this intricate molecule.

Introduction: The Significance of Sphingosyl Phosphoinositol

This compound belongs to the family of sphingolipids, which are essential components of eukaryotic cell membranes.[1][2][3] These molecules are not merely structural lipids; they are key players in a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][4] The unique structure of sphingosyl phosphoinositol, combining the signaling motifs of both sphingosine (B13886) and phosphoinositides, suggests its potential involvement in novel signaling pathways, making its chemical synthesis a critical endeavor for biological investigation and therapeutic discovery.

The core structure consists of a D-erythro-sphingosine backbone linked via a phosphodiester bond to a myo-inositol headgroup. The synthesis of this molecule is a considerable challenge due to the numerous stereocenters and the need for regioselective protection and phosphorylation strategies.

Retrosynthetic Analysis and Strategic Considerations

The chemical synthesis of this compound necessitates a convergent approach, where the protected sphingosine and inositol (B14025) moieties are synthesized separately and then coupled. The key challenges lie in:

-

Stereocontrol: Achieving the correct D-erythro stereochemistry in the sphingosine backbone.

-

Regioselective Protection: Differentiating the various hydroxyl groups on both the sphingosine and inositol precursors to allow for selective phosphorylation and coupling.

-

Phosphodiester Bond Formation: Effecting a clean and high-yielding coupling of the two complex fragments.

-

Global Deprotection: Removing all protecting groups without compromising the integrity of the final molecule.

A plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

Multiple synthetic routes to D-erythro-sphingosine have been reported, often starting from chiral precursors like D-galactose or L-serine.[5][6]

One common strategy involves the use of an olefin cross-metathesis approach from a D-glucose-derived building block.[7] This method offers high E-selectivity for the trans-double bond characteristic of sphingosine. Another approach utilizes a 1,2-metallate rearrangement of a higher-order cuprate.[4][8]

For the purpose of coupling to a phosphoinositide, the D-erythro-sphingosine needs to be appropriately protected, leaving the primary hydroxyl group at C1 available for phosphorylation. A typical protecting group strategy would involve:

-

Amine Protection: Often as a carbamate (B1207046) (e.g., Boc or Cbz) or an azide.

-

Secondary Hydroxyl Protection: Typically as a benzyl (B1604629) (Bn) or silyl (B83357) ether (e.g., TBDMS).

The synthesis of regioselectively protected myo-inositol derivatives is a well-established field.[9] The choice of protecting groups is critical to allow for the introduction of the phosphate (B84403) at a specific position (typically the 1-position) and to differentiate the remaining hydroxyls for potential further modifications. Common protecting groups for inositol hydroxyls include benzyl (Bn), p-methoxybenzyl (PMB), and silyl ethers.

Assembly of the Sphingosyl Phosphoinositol Backbone

The crucial step in the synthesis is the formation of the phosphodiester bond between the protected D-erythro-sphingosine and the protected myo-inositol. Phosphoramidite chemistry is a highly effective method for this transformation.[10][11]

The general workflow for the coupling is as follows:

References

- 1. caymanchem.com [caymanchem.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Synthesis of d-erythro-sphingosine and d-erythro-ceramide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of d-erythro-sphingosine and d-erythro-ceramide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis of sphingosine-1-phosphate and dihydrosphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Principles of Sphingolipid Metabolism and Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive molecules that play pivotal roles in a vast array of cellular processes. From orchestrating cell fate decisions like proliferation and apoptosis to modulating immune responses and neuronal function, the influence of sphingolipid metabolism is far-reaching.[1] Dysregulation of this intricate metabolic network is increasingly implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, making it a focal point for modern drug development.[2] This technical guide provides an in-depth exploration of the core principles of sphingolipid metabolism and function, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

I. The Sphingolipid Metabolic Network: A Dynamic Balance

The cellular concentration of bioactive sphingolipids is meticulously controlled through a complex and interconnected network of synthetic, catabolic, and recycling pathways. Ceramide, a central hub in this network, serves as a precursor for the synthesis of more complex sphingolipids and can also be generated through their breakdown.[1] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often described as a cellular rheostat that dictates cell fate.[3]

A. De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[4] A series of subsequent enzymatic steps leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[5]

B. Salvage Pathway

The salvage pathway provides a mechanism for the recycling of sphingosine (B13886), which is generated from the breakdown of complex sphingolipids in the lysosomes. Sphingosine can be re-acylated by ceramide synthases to form ceramide, thus conserving cellular resources.[1] This pathway is crucial for maintaining the cellular pool of ceramides (B1148491) and other sphingolipids.

C. Catabolic Pathway and Bioactive Mediators

Complex sphingolipids are degraded in the lysosomes by a series of hydrolytic enzymes. This process ultimately yields sphingosine, which can either re-enter the salvage pathway or be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P).[1] S1P can be further catabolized by S1P lyase, representing the final exit point from the sphingolipid metabolic network. Both ceramide and S1P are potent signaling molecules with often opposing cellular functions.

II. Key Bioactive Sphingolipids and Their Functions

The diverse functions of sphingolipids are largely mediated by a few key bioactive molecules that act as second messengers in various signaling cascades.

A. Ceramide: The Central Hub and Pro-Apoptotic Messenger

Ceramide is a key intermediate in sphingolipid metabolism and a potent signaling molecule involved in cellular stress responses, cell cycle arrest, and apoptosis.[2] Its accumulation is a hallmark of cellular stress and can be induced by a variety of stimuli, including cytokines, chemotherapeutic agents, and radiation.

B. Sphingosine-1-Phosphate (S1P): The Pro-Survival and Proliferative Signal

In contrast to ceramide, S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration.[2] S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, thereby regulating a multitude of physiological processes, including immune cell trafficking, angiogenesis, and vascular integrity.[2]

III. Quantitative Data on Sphingolipid Levels

The cellular concentrations of sphingolipids can vary significantly depending on the cell type, activation state, and environmental conditions. The following tables summarize representative quantitative data for key sphingolipid species in different biological contexts.

| Sphingolipid Class | Concentration (pmol/mg protein) in RAW 264.7 Macrophages | Reference |

| Sphingomyelin (B164518) (SM) | ~10,000 - 20,000 | [6] |

| Ceramide (Cer) | ~100 - 500 | [6] |

| Dihydroceramide (dhCer) | ~10 - 50 | [6] |

| Glucosylceramide (GlcCer) | ~50 - 200 | [6] |

| Lactosylceramide (LacCer) | ~10 - 50 | [6] |

| Sphingosine (Sph) | ~1 - 10 | [6] |

| Sphingosine-1-Phosphate (S1P) | ~0.1 - 1 | [6] |

| Ceramide-1-Phosphate (C1P) | ~0.5 - 5 | [6] |

| Sphingolipid Species | Concentration (pmol/mL) in Human Plasma | Reference |

| Sphingomyelin (SM) | ~200,000 - 400,000 | [7] |

| Ceramide (Cer) | ~5,000 - 15,000 | [7] |

| Dihydroceramide (dhCer) | ~200 - 800 | |

| Glucosylceramide (GlcCer) | ~500 - 2,000 | |

| Lactosylceramide (LacCer) | ~100 - 500 | |

| Sphingosine (Sph) | ~10 - 50 | |

| Sphingosine-1-Phosphate (S1P) | ~200 - 800 |

IV. Experimental Protocols

Accurate and reproducible quantification of sphingolipids is essential for understanding their roles in cellular physiology and pathology. The following sections provide detailed methodologies for key experiments in sphingolipid research.

A. Lipid Extraction for Mass Spectrometry Analysis

Objective: To efficiently extract sphingolipids from biological samples while minimizing degradation and contamination.

Materials:

-

Biological sample (e.g., cultured cells, tissue homogenate, plasma)

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold methanol (B129727)

-

Chloroform (B151607) (LC-MS grade)

-

Deionized water

-

Internal standards (e.g., stable isotope-labeled sphingolipids)

-

Cell scraper (for adherent cells)

-

Glass tubes or vials

-

Centrifuge capable of 4°C

-

Nitrogen evaporator

Protocol for Cultured Cells:

-

Place the cell culture plate on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a known amount of internal standard mixture dissolved in ice-cold methanol to each well.[2]

-

Scrape the cells and transfer the cell suspension to a glass tube.

-

Add chloroform and deionized water to create a two-phase system (typically a final ratio of chloroform:methanol:water of 2:1:0.8).[2]

-

Vortex the mixture vigorously and centrifuge at >3000 x g for 10 minutes at 4°C to separate the phases.[2]

-

Carefully collect the lower organic phase containing the lipids and transfer it to a new glass tube.[2]

-

Dry the organic phase under a gentle stream of nitrogen.[2]

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[2]

Protocol for Plasma:

-

Thaw plasma samples on ice.

-

Add a known amount of internal standard mixture to each plasma sample.[2]

-

Add methanol to precipitate proteins and vortex.[2]

-

Add chloroform, vortex, and incubate on ice.[2]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.[2]

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[2]

B. LC-MS/MS Analysis of Sphingolipids

Objective: To separate, identify, and quantify individual sphingolipid species using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

General Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto an appropriate HPLC column (e.g., C18 reverse-phase or HILIC).[8][9]

-

Use a binary solvent gradient to separate the different sphingolipid classes and molecular species. Common mobile phases include mixtures of water, methanol, acetonitrile, and formic acid with ammonium (B1175870) formate.[8]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

-

Analyze sphingolipids in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each sphingolipid and monitoring a characteristic product ion after collision-induced dissociation.[10]

-

-

Quantification:

C. Ceramide Synthase Activity Assay

Objective: To measure the enzymatic activity of ceramide synthases (CerS).

Principle: This assay measures the incorporation of a labeled sphingoid base (e.g., fluorescently tagged or radiolabeled) into ceramide.

Fluorescent Assay Protocol:

-

Prepare a reaction mixture containing cell or tissue homogenate, a specific fatty acyl-CoA substrate (e.g., C16:0-CoA for CerS5/6), and a fluorescent sphingoid base substrate (e.g., NBD-sphinganine).[5][11]

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a chloroform/methanol mixture.[5]

-

Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or solid-phase extraction (SPE).[11][12]

-

Quantify the amount of fluorescent ceramide formed using a fluorescence scanner or plate reader.

D. Sphingosine Kinase Activity Assay

Objective: To measure the enzymatic activity of sphingosine kinases (SphK).

Principle: This assay measures the conversion of sphingosine to S1P, often by detecting the consumption of ATP or the formation of the phosphorylated product.

Luminescent ATP Detection Assay Protocol:

-

Prepare a reaction mixture containing the enzyme source (purified enzyme or cell lysate), sphingosine substrate, and reaction buffer.[13]

-

Initiate the reaction by adding ATP.[13]

-

After a defined incubation period, stop the reaction and add an ATP detection reagent. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.[13]

-

Measure the luminescence using a plate reader. The decrease in luminescence is inversely proportional to the SphK activity.[13]

Fluorescent Substrate-Based Assay:

-

Use a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as a substrate.[14]

-

The phosphorylation of the substrate by SphK leads to a change in its fluorescence properties (e.g., a spectral shift).[14]

-

Monitor the change in fluorescence in real-time using a fluorescence plate reader.[15]

E. Sphingomyelinase Activity Assay

Objective: To measure the enzymatic activity of sphingomyelinases (SMases).

Principle: This assay measures the hydrolysis of sphingomyelin to ceramide and phosphocholine (B91661).

Colorimetric Assay Protocol:

-

Prepare a reaction mixture containing the sample (e.g., cell extract), sphingomyelin substrate, and assay buffer.[16]

-

Incubate the reaction at 37°C.

-

Add a series of coupled enzymes that ultimately generate a colored product from the phosphocholine produced.[16]

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The increase in absorbance is proportional to the SMase activity.[16]

Fluorometric Assay Protocol:

-

Similar to the colorimetric assay, but the coupled enzyme reactions lead to the formation of a fluorescent product.[17]

-

Measure the fluorescence intensity using a fluorescence plate reader.[17]

V. Signaling Pathways and Experimental Workflows

The intricate interplay of sphingolipid metabolism and signaling can be visualized through diagrams that illustrate the relationships between different molecules and processes.

Caption: Overview of the major sphingolipid metabolic pathways.

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Caption: Overview of extracellular S1P receptor signaling.

Caption: General experimental workflow for sphingolipid analysis.

Conclusion

The field of sphingolipid research continues to expand, revealing the profound impact of these molecules on cellular function and human health. A thorough understanding of the basic principles of sphingolipid metabolism is paramount for researchers and drug development professionals seeking to unravel the complexities of disease and identify novel therapeutic targets. This guide provides a foundational framework, integrating current knowledge with practical experimental methodologies, to support ongoing and future investigations into this fascinating and critically important class of lipids.

References

- 1. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avantiresearch.com [avantiresearch.com]

- 13. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 14. caymanchem.com [caymanchem.com]

- 15. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of D-erythro-Sphingosyl Phosphoinositol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of D-erythro-sphingosyl phosphoinositol, a complex sphingolipid of significant interest in cell signaling research. The synthesis involves a multi-step process, including the preparation of protected intermediates of D-erythro-sphingosine (or a ceramide derivative) and myo-inositol, their coupling via phosphoramidite (B1245037) chemistry, and subsequent deprotection to yield the final product.

I. Overview of Synthetic Strategy

The synthesis of this compound, and more specifically D-erythro-ceramide-1-phosphoinositol, is a challenging task that requires careful selection of protecting groups to differentiate the various hydroxyl and amino functionalities on both the sphingoid base and the inositol (B14025) headgroup. The general strategy involves three main stages:

-

Preparation of a Protected Ceramide Intermediate: Starting from D-erythro-sphingosine, the amino group is acylated to form the ceramide, and the remaining hydroxyl groups are protected. The primary hydroxyl group at C-1 is left free for subsequent phosphorylation.

-

Preparation of a Protected myo-Inositol Intermediate: A suitably protected myo-inositol derivative is synthesized, leaving one hydroxyl group available for coupling with the phosphoramidite. Benzyl (B1604629) ethers are commonly used for protection due to their stability and ease of removal by hydrogenolysis.

-

Phosphitylation, Coupling, and Deprotection: The protected ceramide is phosphitylated at the C-1 hydroxyl group. The resulting phosphoramidite is then coupled with the protected myo-inositol derivative. Following oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester, all protecting groups are removed to yield the final D-erythro-ceramide-1-phosphoinositol.

II. Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1. N-Acylation | D-erythro-sphingosine | D-erythro-ceramide | Fatty acid, Carbodiimide | 60-75[1] |

| 2. Protection of Ceramide | D-erythro-ceramide | Protected D-erythro-ceramide | Benzyl bromide, NaH | 80-90 |

| 3. Preparation of Protected Inositol | myo-Inositol | Protected myo-Inositol | Various (e.g., Benzyl bromide, TBDMSCl) | Variable |

| 4. Phosphitylation of Protected Ceramide | Protected D-erythro-ceramide | Ceramide phosphoramidite | Bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite, Tetrazole | 85-95 |

| 5. Coupling of Ceramide Phosphoramidite with Protected Inositol | Ceramide phosphoramidite, Protected myo-Inositol | Protected D-erythro-ceramide-1-phosphoinositol | Tetrazole | 70-80 |

| 6. Oxidation | Protected phosphite triester | Protected phosphate triester | m-Chloroperoxybenzoic acid (mCPBA) or t-Butyl hydroperoxide | 90-95 |

| 7. Deprotection | Protected D-erythro-ceramide-1-phosphoinositol | D-erythro-ceramide-1-phosphoinositol | H₂, Pd/C; Na/NH₃ | 50-60 |

| Overall | D-erythro-sphingosine, myo-Inositol | D-erythro-ceramide-1-phosphoinositol | ~10-20 |

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-stearoyl-D-erythro-sphingosine (D-erythro-C18-Ceramide)

-

Dissolve D-erythro-sphingosine (1.0 g, 3.34 mmol) and stearic acid (1.04 g, 3.67 mmol) in a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) (9:1 v/v, 50 mL).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (0.77 g, 4.01 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature for 16 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to afford the desired ceramide.

Protocol 2: Protection of Ceramide and Inositol

Note: The choice of protecting groups is critical and depends on the overall synthetic strategy. Benzyl ethers are commonly used for their stability and removal under neutral conditions (hydrogenolysis).

2.1. Benzylation of D-erythro-C18-Ceramide (at C-3 hydroxyl):

-

Dissolve the ceramide (1.0 g, 1.77 mmol) in anhydrous DMF (20 mL).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 85 mg, 2.12 mmol) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl bromide (0.25 mL, 2.12 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by silica gel chromatography to yield 3-O-benzyl-D-erythro-C18-ceramide.

2.2. Preparation of a Selectively Protected myo-Inositol Derivative (e.g., 2,3,4,5,6-penta-O-benzyl-myo-inositol): The synthesis of selectively protected inositols is complex and numerous methods have been published. A common approach is the use of resolution of diastereomeric menthoxyacetic esters to obtain enantiomerically pure starting materials.[2] A simplified general procedure for benzylation is provided below.

-

Starting from a resolved and selectively protected myo-inositol precursor (e.g., with one free hydroxyl group), dissolve it in anhydrous DMF.

-

Add NaH and benzyl bromide in excess for each hydroxyl group to be protected.

-

Work-up and purify as described in Protocol 2.1.

Protocol 3: Phosphitylation and Coupling

-

Dissolve 3-O-benzyl-D-erythro-C18-ceramide (1.0 g, 1.5 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.

-

Add diisopropylethylamine (0.78 mL, 4.5 mmol).

-

Add bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite (0.68 g, 2.25 mmol).[3]

-

Stir for 2 hours at room temperature.

-

In a separate flask, dissolve the protected myo-inositol derivative (e.g., 2,3,4,5,6-penta-O-benzyl-myo-inositol) (1.2 equivalents) and 1H-tetrazole (3 equivalents) in anhydrous DCM.

-

Add the phosphitylated ceramide solution dropwise to the inositol solution at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Cool the solution to -40 °C and add a solution of m-chloroperoxybenzoic acid (mCPBA, 2 equivalents) in DCM dropwise.

-

Stir for 30 minutes at -40 °C, then warm to room temperature and stir for another hour.

-

Quench the reaction with saturated sodium thiosulfate (B1220275) solution.

-

Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography.

Protocol 4: Deprotection

-

Dissolve the fully protected D-erythro-ceramide-1-phosphoinositol in a mixture of ethanol (B145695) and ethyl acetate.

-

Add Palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24-48 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

To remove the cyanoethyl protecting groups from the phosphate, dissolve the residue in a solution of concentrated ammonia (B1221849) in methanol and stir for 6 hours.

-